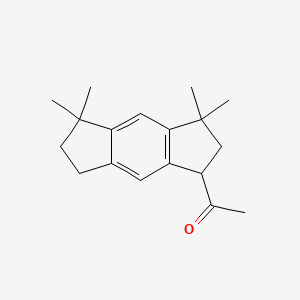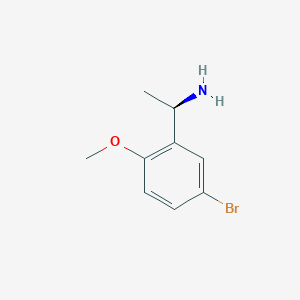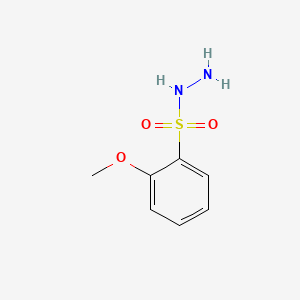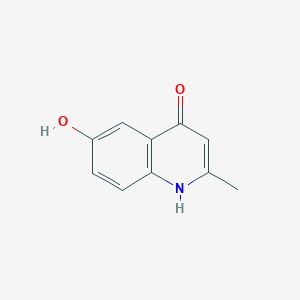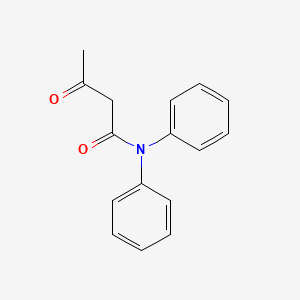
Acetoacetyldiphenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetoacetyldiphenylamine is an organic compound with the molecular formula C16H15NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an acetoacetyl group attached to a diphenylamine moiety, making it a versatile molecule with unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetoacetyldiphenylamine can be synthesized through several methods. One common approach involves the reaction of diphenylamine with acetoacetic ester under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the acetoacetyl group is introduced to the diphenylamine .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents may be used to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Acetoacetyldiphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: The acetoacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Acetoacetyldiphenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of acetoacetyldiphenylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. These interactions can modulate biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Diphenylamine: An aromatic amine with two phenyl groups, used as a precursor in the synthesis of acetoacetyldiphenylamine.
Acetoacetyl derivatives: Compounds containing the acetoacetyl group, which exhibit similar reactivity and applications.
Uniqueness: this compound is unique due to the combination of the acetoacetyl and diphenylamine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
2540-31-0 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
3-oxo-N,N-diphenylbutanamide |
InChI |
InChI=1S/C16H15NO2/c1-13(18)12-16(19)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3 |
Clé InChI |
VLPXGVNKPRHLGC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


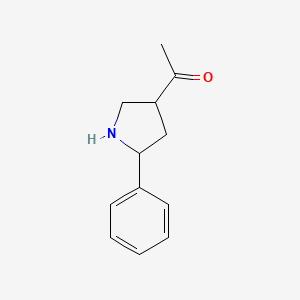

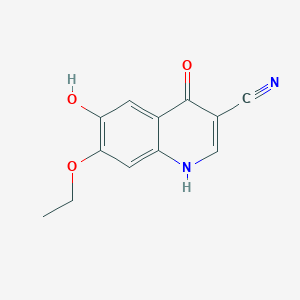
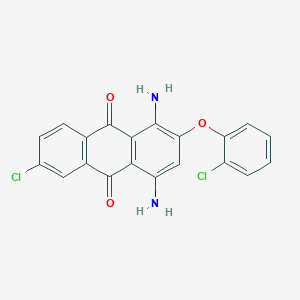
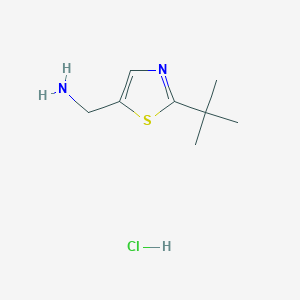

![2-Chloro-6,7-dihydro-4H-thieno[2,3-c]azepin-8(5H)-one](/img/structure/B13129682.png)
